1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAALIUNWQOKDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and acetylacetone under acidic conditions. The reaction typically proceeds through a cyclization process, forming the pyrrole ring structure. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde and its derivatives depends on their specific molecular targets and pathways. For instance, if a derivative exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, modulating their function. The exact mechanism would vary based on the specific application and the nature of the derivative.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
Key Observations:
- Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance aromatic interactions in biological systems, similar to chalcone derivatives with methoxyphenyl moieties that exhibit antioxidant activity .
Heterocyclic Carbaldehydes with Diverse Cores
Table 2: Comparison of Heterocyclic Carbaldehydes
Key Observations:
- Core Heterocycle Differences: Pyrazole (non-aromatic dihydro structure) and pyrrolopyridine (fused heterocycle) carbaldehydes demonstrate distinct electronic properties compared to the pyrrole-based target compound. For example, pyrazole derivatives are often utilized in agrochemicals due to their stability , while pyrrolopyridines are explored in oncology .
- Reactivity: The carbaldehyde group in all compounds serves as a reactive site for further functionalization, such as Schiff base formation or nucleophilic additions.
Chalcone Derivatives with Methoxyphenyl Groups
Table 3: Comparison with Bioactive Chalcone Analogs
Key Observations:
- Structural Similarities: The 4-methoxyphenyl moiety in chalcones and the target compound may contribute to similar antioxidant mechanisms, such as scavenging reactive oxygen species (ROS) .
- Divergent Applications: Chalcones are optimized for anti-inflammatory activity, whereas pyrrole carbaldehydes might prioritize enzyme inhibition or material science applications due to their rigid heterocyclic core.
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrole ring, which is known for its diverse biological activities. The presence of the methoxy group and the aldehyde functionality may contribute to its reactivity and interaction with biological targets.
Antioxidant Properties
Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antioxidant activity. For instance, research demonstrated that similar compounds could inhibit lipid peroxidation in cellular models, suggesting a protective role against oxidative stress associated with neurodegenerative diseases like Parkinson's disease (PD) .
Table 1: Antioxidant Activity of Pyrrole Derivatives
| Compound | Concentration (μM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| A | 0.5 | 45 |
| B | 1 | 50 |
| C | 5 | 60 |
Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines. A study reported that related pyrrole compounds exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells .
Table 2: IC50 Values for Pyrrole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D | MCF-7 | 0.01 |
| E | NCI-H460 | 0.03 |
| F | HeLa | 7.01 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For example, it may modulate pathways related to apoptosis or inhibit key enzymes involved in cancer progression . The precise interactions depend on the structural features of the compound and its derivatives.
Case Studies
Several case studies highlight the effectiveness of pyrrole derivatives in preclinical settings:
- Neuroprotective Effects : In a study using PC12 cells exposed to neurotoxic agents, pyrrole derivatives were shown to significantly reduce cell death and oxidative stress markers .
- Antitumor Activity : A derivative was tested against various tumor cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Antibacterial Properties : Some pyrrole derivatives have also exhibited antibacterial activity against strains such as Staphylococcus aureus, with MIC values comparable to established antibiotics .
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization or substitution strategies. For example:
-
Vilsmeier-Haack Reaction : Reacting 3-methyl-1-(4-methoxyphenyl)-1H-pyrrol-5(4H)-one with POCl₃/DMF generates the aldehyde group at position 2 .
-
Nucleophilic Substitution : Using 4-methoxybenzaldehyde derivatives with pyrrole precursors in the presence of K₂CO₃ as a base catalyst (e.g., ethanol reflux, 12–24 hours) .
-
Yield Optimization : Solvent polarity (acetonitrile vs. ethanol) and temperature (reflux vs. room temperature) significantly impact purity and yield. For instance, acetonitrile improves solubility of aromatic intermediates .
- Data Table : Synthetic Route Comparison
| Method | Catalyst/Solvent | Yield Range | Key Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | 60–75% | |
| Nucleophilic Substitution | K₂CO₃/EtOH | 70–85% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C4, methyl at C5). The aldehyde proton typically resonates at δ 9.8–10.2 ppm .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., planarity of the pyrrole ring and methoxyphenyl orientation) .
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted aldehyde precursors) .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Models electron density at the aldehyde carbon to predict susceptibility to nucleophilic attack. The methoxy group’s electron-donating effect reduces electrophilicity compared to non-substituted analogs .
- Molecular Dynamics Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways .
Q. How do structural modifications (e.g., halogen substitution) alter biological activity, and what assays validate these effects?
- Methodological Answer :
- SAR Studies : Replacing the methoxy group with halogens (e.g., Cl, F) increases lipophilicity, enhancing membrane permeability. Assays include:
- Enzyme Inhibition : Testing against cytochrome P450 isoforms via fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) to quantify affinity shifts .
- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting compound ionization) .
Q. What strategies resolve contradictory data in solubility and stability studies of this compound?
- Methodological Answer :
- Solubility Profiling : Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, amorphous forms exhibit higher aqueous solubility but lower thermal stability .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the aldehyde to carboxylic acid, requiring pH-controlled storage .
Q. How is this compound utilized in multi-step syntheses of bioactive heterocycles?
- Methodological Answer :
- Paal-Knorr Reaction : Condensation with amines to form pyrrole-fused indoles or imidazoles .
- Click Chemistry : Azide-alkyne cycloadditions to generate triazole derivatives for anticancer screening .
- Key Consideration : Protect the aldehyde group with acetals during incompatible steps (e.g., Grignard reactions) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent aldehyde oxidation.
- Characterization : Combine XRD and NMR for unambiguous structural assignment.
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate experimental setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
